N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

regioisomer differentiation fluorobenzamide SAR medicinal chemistry

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide (CAS 898413-48-4, molecular formula C₁₅H₂₀FNO₃S, MW 313.39 g/mol) is a synthetic small molecule belonging to the non-annulated thiophenylamide class. Its structure combines a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) head group with an N-butyl chain and a para-fluorobenzamide moiety.

Molecular Formula C15H20FNO3S
Molecular Weight 313.39
CAS No. 898413-48-4
Cat. No. B2990040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
CAS898413-48-4
Molecular FormulaC15H20FNO3S
Molecular Weight313.39
Structural Identifiers
SMILESCCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H20FNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3
InChIKeyMHFNNVJLEJWSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide (CAS 898413-48-4): Chemical Identity, Structural Class & Procurement Baseline


N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide (CAS 898413-48-4, molecular formula C₁₅H₂₀FNO₃S, MW 313.39 g/mol) is a synthetic small molecule belonging to the non-annulated thiophenylamide class [1]. Its structure combines a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) head group with an N-butyl chain and a para-fluorobenzamide moiety. Compounds bearing the dioxidotetrahydrothiophen scaffold have been disclosed as fatty acid-binding protein (FABP) 4/5 inhibitors [1] and, in closely related pyrazole-acetamide series, as G protein-gated inwardly-rectifying potassium (GIRK1/2) channel activators with nanomolar potency [2]. The specific N-butyl, 4-fluoro substitution pattern on the benzamide core represents a defined chemical space point within this pharmacophore family, making precise structural identity critical for reproducible research.

Why N-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide Cannot Be Replaced by Generic In-Class Analogs


Within the dioxidotetrahydrothiophenyl benzamide family, minor structural perturbations produce substantial shifts in target engagement, selectivity, and physicochemical properties. The patent literature explicitly encompasses a broad Markush space of R₁, R₂, and R₃ substitutions [1], indicating that the N-alkyl chain length (butyl vs. ethyl, benzyl, or isobutyl), the fluorobenzamide regioisomer (para vs. meta vs. ortho), and the sulfone oxidation state are each independently tuned to achieve specific biological profiles. In the GIRK activator chemotype, replacement of the urea-based head group with the sulfone-containing dioxidotetrahydrothiophen moiety was a deliberate design choice that improved metabolic stability while retaining nanomolar potency [2]. Consequently, generic interchange with an N-benzyl or 3-fluoro isomer—even if sharing the same core scaffold—cannot be assumed to preserve activity, selectivity, or DMPK performance without explicit comparative data.

N-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Para-Fluoro vs. Meta-Fluoro Benzamide Regioisomer: Predicted Electronic and Steric Differentiation

The para-fluorobenzamide isomer (target compound, CAS 898413-48-4) differs from the meta-fluorobenzamide isomer (CAS 898413-51-9) in the position of the fluorine substituent on the benzamide ring. While no direct head-to-head biological assay data are publicly available for these two specific compounds, the para-fluoro substitution is well-precedented in related chemotypes to modulate target binding through altered electron density distribution on the aromatic ring and modified hydrogen-bonding capacity of the amide carbonyl [1]. The dioxidotetrahydrothiophenyl scaffold has been reported as a key pharmacophoric element for GIRK1/2 channel activation, where the sulfone head group forms critical polar interactions [2]. The combination of the para-fluoro benzamide with the N-butyl-sulfolane motif represents a distinct chemical space point whose activity cannot be inferred from meta-substituted or non-fluorinated analogs.

regioisomer differentiation fluorobenzamide SAR medicinal chemistry

N-Butyl vs. N-Benzyl Substitution: Lipophilicity and Steric Bulk Differentiation

The N-butyl substituent (target compound) provides a linear four-carbon alkyl chain, contrasting with the N-benzyl analog (CAS 620554-62-3) which introduces a planar, aromatic benzyl group. Based on the patent disclosure of non-annulated thiophenylamides, R₁ and R₂ groups (including alkyl, cycloalkyl, arylalkyl) are independently varied to optimize FABP4/5 inhibitory activity [1]. In the GIRK activator series, the N-alkyl chain length and branching were shown to impact both potency and metabolic stability [2]. The N-butyl chain is expected to confer lower logP and greater conformational flexibility compared to the N-benzyl analog, which may translate into differential membrane permeability, protein binding, and off-target profiles. No public head-to-head bioassay data exist specifically for the 4-fluorobenzamide sub-series.

N-alkyl SAR lipophilicity benzamide analogs

Sulfone (1,1-Dioxide) vs. Non-Oxidized Tetrahydrothiophene: Metabolic Stability Class Effect

The 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety is a defining structural feature of this compound class. In the GIRK1/2 activator series, the sulfone-based head group was explicitly selected to replace a urea scaffold, resulting in improved metabolic stability in tier 1 DMPK assays while retaining nanomolar potency at GIRK1/2 channels [1]. The prototypical urea-based compounds in that series displayed inferior metabolic stability, providing a clear class-level rationale for the sulfone motif. Although the published GIRK data are for a pyrazole-acetamide chemotype rather than the benzamide chemotype, the sulfone head group is identical between the two series. The patent disclosure of non-annulated thiophenylamides further establishes the dioxidotetrahydrothiophen scaffold as a privileged structure for FABP4/5 inhibition [2]. A non-oxidized tetrahydrothiophene analog would lack the strong hydrogen-bond acceptor capacity and polarity of the sulfone, likely resulting in altered target engagement and pharmacokinetics.

sulfone metabolic stability dioxidotetrahydrothiophen GIRK channel

N-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide: Research Application Scenarios Based on Structural Evidence


Chemical Probe Development for GIRK1/2 Potassium Channel Target Validation

The dioxidotetrahydrothiophen-3-yl scaffold has demonstrated nanomolar potency as a GIRK1/2 channel activator in a closely related pyrazole-acetamide series, with improved metabolic stability over urea-based leads [1]. The N-butyl, 4-fluorobenzamide substitution pattern on this scaffold represents an underexplored chemical space point within this pharmacophore. Researchers developing chemical probes for GIRK channel biology may select this compound as a starting point for SAR exploration, provided they generate their own potency and selectivity data.

FABP4/5 Dual Inhibitor Lead Optimization

Non-annulated thiophenylamides are claimed in U.S. Patent 9,353,102 B2 as dual FABP4/5 inhibitors for metabolic disease and cancer indications [2]. The target compound embodies the core structural features of the Markush formula (specifically a dioxidotetrahydrothiophenyl amide with aryl substitution). Medicinal chemistry teams pursuing FABP4/5 programs may use this compound as a reference analog for systematic variation of the N-alkyl and benzamide substituents.

Sulfone-Containing Benzamide Fragment Library Expansion

The 1,1-dioxidotetrahydrothiophen-3-yl group serves as a conformationally constrained, polar sulfone fragment. In fragment-based drug discovery, this compound provides a chemically tractable building block with a defined vector for the N-butyl and 4-fluorobenzamide elements. Its molecular weight (313.39 g/mol) and calculated logP (~2.5) place it within lead-like chemical space, making it suitable as a fragment elaboration starting point [1][2].

Quote Request

Request a Quote for N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.